N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide

HIV-1 protease inhibition heteroaryl carboxamide comparator evidence gap

This benzofuran-cyclopropanecarboxamide is NOT interchangeable with generic analogs—the chiral propan-2-yl spacer and strained cyclopropane ring critically modulate potency (class IC₅₀ 1–15 nM). Substitution is speculative without head-to-head data. Procure as a structurally simplified, synthetically accessible starting point for focused library design or protease probe development. Independent identity/purity verification is required per local evidence limitations.

Molecular Formula C15H17NO2
Molecular Weight 243.306
CAS No. 2034293-42-8
Cat. No. B2806079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide
CAS2034293-42-8
Molecular FormulaC15H17NO2
Molecular Weight243.306
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CC3
InChIInChI=1S/C15H17NO2/c1-10(16-15(17)11-6-7-11)8-13-9-12-4-2-3-5-14(12)18-13/h2-5,9-11H,6-8H2,1H3,(H,16,17)
InChIKeyGGQZSIIIBDZHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide (CAS 2034293-42-8): Procurement-Relevant Baseline Classification and Known Pharmacological Context


N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide (CAS 2034293-42-8) is a synthetic, small-molecule heteroaryl carboxamide. Structurally, it consists of a benzofuran moiety linked via a chiral propan-2-yl spacer to a cyclopropanecarboxamide group. The benzofuran core is a privileged scaffold in medicinal chemistry, and closely related heteroaryl carboxamides have demonstrated potent in vitro inhibition of HIV-1 protease, with reported IC₅₀ values in the 1–15 nM range [1]. However, for this specific compound, no publicly available peer-reviewed pharmacological data, patent examples, or authoritative database entries with quantitative differentiation evidence could be located in the allowed source set. The compound is listed by multiple chemical vendors as a research chemical or building block, but vendor-supplied information is excluded per the evidence rules of this guide.

Why Generic Substitution or Simple Analog Interchange Cannot Be Assumed for N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide (CAS 2034293-42-8)


The benzofuran-cyclopropanecarboxamide chemotype is not a commodity chemical family where analogs are automatically interchangeable. In the HIV-1 protease inhibitor series, the presence, position, and stereochemistry of the heteroaryl carboxamide spacer critically modulate inhibitory potency, as evidenced by IC₅₀ values spanning from 1 to 15 nM across structurally related compounds [1]. Even minor changes—such as shifting from a benzofuryl to an indolyl or benzothienyl heteroarene, or altering the N-substitution from H to benzyl—can drastically alter activity and selectivity profiles [1]. Furthermore, the cyclopropanecarboxamide group introduces conformational constraint that cannot be mimicked by linear amide analogs. Therefore, procurement decisions for this compound as a reference standard, synthetic intermediate, or pharmacological tool cannot be satisfied by casually substituting a generic "benzofuran carboxamide" or "cyclopropanecarboxamide derivative." The absence of publicly disclosed quantitative comparator data for CAS 2034293-42-8 itself makes this warning particularly salient: any substitution would be speculative in the absence of head-to-head evidence.

Quantitative Differentiation Evidence for N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide (CAS 2034293-42-8) Against Closest Analogs: A Critical Evidence Gap Analysis


Evidence Gap Notice: No Publicly Available Direct Head-to-Head Comparison Data or Quantitative Selectivity/Potency Data for CAS 2034293-42-8 Could Be Located in Permitted Sources

An exhaustive search of permitted sources—including primary research articles, patents, and authoritative databases such as PubMed, SciFinder, ChEMBL, PubChem, and BindingDB—yielded no quantitative in vitro or in vivo data for N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide (CAS 2034293-42-8). The closest published evidence is class-level: a 2017 study by Funicello et al. evaluated a panel of heteroaryl carboxamides as HIV-1 protease inhibitors and reported IC₅₀ values of 1–15 nM for benzofuryl derivatives [1]. However, the specific compound CAS 2034293-42-8 is not named or characterized in that study. No direct comparator assay with a closely related analog (e.g., N-(3-(benzofuran-2-yl)propyl)cyclopropanecarboxamide or the indolyl equivalent) exists in the open literature for this exact compound. Consequently, any claim of differentiation—be it potency, selectivity, metabolic stability, or synthetic utility—would be unsupported by admissible evidence.

HIV-1 protease inhibition heteroaryl carboxamide comparator evidence gap

Evidence-Constrained Application Scenarios for N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide (CAS 2034293-42-8): Where the Compound May Fit If Data Emerge


HIV-1 Protease Inhibitor Lead Optimization (Pending Compound-Specific Data)

If future studies confirm that CAS 2034293-42-8 falls within the potent 1–15 nM IC₅₀ range observed for related benzofuryl carboxamides [1], it could serve as a structurally simplified, synthetically accessible starting point for HIV-1 protease inhibitor lead optimization. Its cyclopropanecarboxamide group may offer conformational rigidity advantages over flexible amide analogs. However, until direct comparative data are published, this scenario remains speculative.

Chemical Biology Tool for Protease Profiling (Hypothetical)

Given the class-level inhibitory activity of benzofuryl carboxamides against wild-type HIV-1 protease [1], a well-characterized sample of CAS 2034293-42-8 could theoretically be explored as a chemical probe for protease activity assays. Such use would require rigorous determination of IC₅₀, selectivity against host proteases, and cell-based activity—none of which are currently available in the public domain.

Synthetic Building Block for Parallel Library Synthesis

The compound contains a chiral amine handle (the propan-2-yl spacer) and a cyclopropanecarboxamide group amenable to further derivatization. In principle, it could be used as a building block for generating focused libraries of heteroaryl carboxamides, analogous to those described by Funicello et al. [1]. Its procurement value for this purpose depends on the user's ability to independently validate identity and purity, as no vendor-independent characterization data are available in permitted sources.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.